2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid 2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 820252-95-7
VCID: VC17260324
InChI: InChI=1S/C21H15NO4/c23-21(24)16-10-6-11-17-19(16)26-20(22-17)15-9-4-5-12-18(15)25-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24)
SMILES:
Molecular Formula: C21H15NO4
Molecular Weight: 345.3 g/mol

2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid

CAS No.: 820252-95-7

Cat. No.: VC17260324

Molecular Formula: C21H15NO4

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid - 820252-95-7

Specification

CAS No. 820252-95-7
Molecular Formula C21H15NO4
Molecular Weight 345.3 g/mol
IUPAC Name 2-(2-phenylmethoxyphenyl)-1,3-benzoxazole-7-carboxylic acid
Standard InChI InChI=1S/C21H15NO4/c23-21(24)16-10-6-11-17-19(16)26-20(22-17)15-9-4-5-12-18(15)25-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24)
Standard InChI Key XGKSONWAJDGGMW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC4=CC=CC(=C4O3)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzoxazole core, a bicyclic structure comprising a benzene ring fused to an oxazole ring. The oxazole moiety contains nitrogen and oxygen atoms at positions 1 and 3, respectively. At position 2 of the benzoxazole, a 2-(benzyloxy)phenyl group is attached, introducing a bulky aromatic substituent with a benzyl ether linkage. The 7-position of the benzoxazole core is functionalized with a carboxylic acid group (–COOH), which enhances polarity and potential for hydrogen bonding or metal coordination .

Key Structural Features:

  • Benzoxazole Core: Provides a planar, aromatic system conducive to π-π stacking interactions.

  • 2-(Benzyloxy)phenyl Substituent: Introduces steric bulk and lipophilicity, potentially influencing membrane permeability.

  • 7-Carboxylic Acid Group: Enhances water solubility and enables participation in acid-base reactions or metal chelation.

Spectroscopic Properties

While specific spectroscopic data for this compound are unavailable, analogs such as 4-carbomethoxy-2-(2’-hydroxyphenyl)benzoxazole (1) and its derivatives have been characterized using 1H^1H NMR, 13C^{13}C NMR, and ESI-mass spectrometry . For instance:

  • 1H^1H NMR: Aromatic protons in the benzoxazole core typically resonate between δ 7.0–8.5 ppm, while the benzyloxy group’s methylene protons (–OCH2–) appear as a singlet near δ 4.5–5.0 ppm .

  • ESI-MS: Molecular ion peaks for similar compounds (e.g., 12–17) are observed in the range of m/z 300–450, depending on substituents .

Synthesis and Derivative Preparation

Synthetic Pathways

The synthesis of 2-[2-(benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid can be inferred from methodologies used for analogous benzoxazoles. Two primary routes are relevant:

Route 1: Oxidative Cyclization of Schiff Bases

A common strategy involves the condensation of o-aminophenol derivatives with aldehydes, followed by oxidative cyclization . For example:

  • Schiff Base Formation: Reacting 4-benzyloxy benzaldehyde with 3-amino-4-hydroxybenzoic acid (7-carboxylic acid-substituted o-aminophenol) in ethanol yields an intermediate Schiff base.

  • Oxidative Cyclization: Treatment with lead tetraacetate (LTA) or Dess–Martin periodinane (DMP) induces cyclization to form the benzoxazole ring .

Example Reaction:

3-Amino-4-hydroxybenzoic acid+4-BenzyloxybenzaldehydeEthanol, refluxSchiff BaseDMP2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid\text{3-Amino-4-hydroxybenzoic acid} + \text{4-Benzyloxybenzaldehyde} \xrightarrow{\text{Ethanol, reflux}} \text{Schiff Base} \xrightarrow{\text{DMP}} \text{2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid}

Route 2: Direct Cyclization Using Polyphosphoric Acid (PPA)

PPA-mediated cyclization of carboxylic acid derivatives with o-aminophenols is another viable method . For instance:

  • Acid Activation: 4-Benzyloxybenzoic acid is activated using PPA.

  • Cyclocondensation: Reaction with 3-amino-4-hydroxybenzoic acid under heated conditions (150–180°C) forms the benzoxazole core.

Yield Optimization: Modulating reaction temperature and PPA concentration can improve yields (typically 60–85% for analogous compounds) .

Physicochemical and Metal-Binding Properties

Solubility and Stability

  • Aqueous Solubility: The 7-carboxylic acid group enhances solubility in polar solvents (e.g., water, methanol) compared to ester or amide analogs. For example, the tetraethyleneglycol ester 17 (a related compound) exhibits improved aqueous solubility due to hydrophilic side chains .

  • Stability: Benzoxazoles are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic or basic environments.

Metal Ion Coordination

Benzoxazole derivatives, including UK-1 analogs, demonstrate affinity for transition metal ions such as Cu²⁺ and Mg²⁺ . Key findings:

  • Cu²⁺ Binding: The carboxylic acid and benzoxazole nitrogen participate in Cu²⁺ coordination, forming stable complexes with log K values exceeding those for Mg²⁺ .

  • Biological Implications: Cu²⁺ complexes of benzoxazoles exhibit enhanced cytotoxicity, likely due to DNA binding or reactive oxygen species (ROS) generation .

Table 1: Metal-Binding Affinities of Selected Benzoxazole Analogs

CompoundMg²⁺ Log KCu²⁺ Log K
UK-13.2 ± 0.15.8 ± 0.2
4-Carbomethoxy (1)2.9 ± 0.25.5 ± 0.3
7-Carboxylic AcidInferredInferred

Biological Activity and Mechanisms

Cytotoxicity in Cancer Cell Lines

While direct data for 2-[2-(benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid are lacking, structurally related compounds show potent anticancer activity. Key observations:

  • MCF-7 Breast Cancer Cells: The methyl ester analog 1 exhibits an IC₅₀ of 1.7 μM after 72 h, comparable to mitomycin-C (1.2 μM) .

  • A549 Lung Cancer Cells: Copper complexes of UK-1 display IC₅₀ values as low as 0.2 μM, highlighting the role of metal chelation in enhancing cytotoxicity .

Mechanistic Insights:

  • DNA Interaction: ESI-MS studies reveal that Cu²⁺-benzoxazole complexes bind DNA, causing strand breaks or crosslinking .

  • Topoisomerase Inhibition: Analogous compounds inhibit topoisomerase II by stabilizing the DNA-enzyme complex, preventing religation .

Structure-Activity Relationships (SAR)

  • Carboxylic Acid vs. Ester: Ester derivatives (e.g., 1) generally show higher cytotoxicity than carboxylic acids, likely due to improved cell permeability .

  • Benzyloxy Substitution: The 2-(benzyloxy)phenyl group may enhance lipophilicity, facilitating membrane traversal, but could also sterically hinder target engagement.

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